molecular formula C7H8N2O4 B14352140 Dimethyl [amino(cyano)methylidene]propanedioate CAS No. 90281-22-4

Dimethyl [amino(cyano)methylidene]propanedioate

Cat. No.: B14352140
CAS No.: 90281-22-4
M. Wt: 184.15 g/mol
InChI Key: DOWINDVEAQXQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [amino(cyano)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [amino(cyano)methylidene]propanedioate typically involves the reaction of cyanoacetic acid derivatives with dimethyl malonate under specific conditions. One common method involves the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [amino(cyano)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Dimethyl [amino(cyano)methylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [amino(cyano)methylidene]propanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [amino(cyano)methylidene]propanedioate is unique due to the presence of both ester and cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

90281-22-4

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

dimethyl 2-[amino(cyano)methylidene]propanedioate

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)5(4(9)3-8)7(11)13-2/h9H2,1-2H3

InChI Key

DOWINDVEAQXQLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C#N)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.